molecular formula C30H33ClFN3O B11033792 [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone

[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone

Cat. No.: B11033792
M. Wt: 506.1 g/mol
InChI Key: LLDGVGUFCMMKMQ-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinoline derivative with a piperazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic substitution using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline and piperazine derivatives in various chemical reactions.

Biology

In biological research, [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound’s potential therapeutic applications are explored in medicinal chemistry

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone stands out due to its unique combination of a quinoline derivative and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H33ClFN3O

Molecular Weight

506.1 g/mol

IUPAC Name

[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-1,3-dihydroquinolin-8-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C30H33ClFN3O/c1-20-5-14-25-27(33-29(2,3)19-30(25,4)21-6-8-22(31)9-7-21)26(20)28(36)35-17-15-34(16-18-35)24-12-10-23(32)11-13-24/h5-14,33H,15-19H2,1-4H3

InChI Key

LLDGVGUFCMMKMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(N2)(C)C)(C)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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